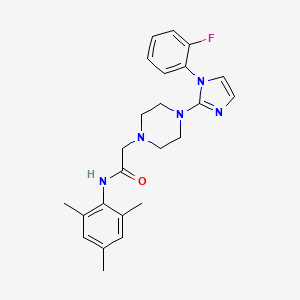

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an imidazole moiety

Mécanisme D'action

Target of Action

The primary target of the compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . ENTs are responsible for the transport of nucleosides across cell membranes, which are then used in the synthesis of nucleotides. By inhibiting ENTs, this compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and repair, RNA transcription, and other cellular processes that require nucleotides .

Pharmacokinetics

The compound’s inhibitory effect on ents suggests that it may have good bioavailability, as it is able to interact with its targets effectively

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of nucleotide synthesis . By inhibiting ENTs, this compound disrupts the transport of nucleosides into cells, which can lead to a decrease in the availability of nucleotides for DNA replication and repair, RNA transcription, and other cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The starting material, 1-(2-fluorophenyl)piperazine, is reacted with ethyl bromoacetate to form ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate.

Introduction of the Imidazole Moiety: The ethyl ester is then subjected to cyclization with an appropriate imidazole derivative under basic conditions to introduce the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Applications De Recherche Scientifique

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.

Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, diabetes, and neurological disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-fluorophenyl)piperazine: A precursor in the synthesis of the target compound, known for its biological activity.

2-(4-phenylpiperazin-1-yl)-1H-benzimidazole: Another compound with similar structural features and potential therapeutic applications.

Uniqueness

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is unique due to its specific combination of a fluorophenyl group, imidazole ring, and mesitylacetamide moiety, which confer distinct biological properties and potential therapeutic benefits .

Activité Biologique

The compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is a small molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈FN₃O |

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS), particularly those involved in neurotransmission. The presence of the imidazole and piperazine moieties suggests potential activity as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts, which could improve mood and anxiety symptoms.

- Dopamine Receptor Interaction : Its structure suggests potential antagonistic or agonistic effects on dopamine receptors, which are significant in the treatment of disorders like schizophrenia and Parkinson's disease.

Biological Activity Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound.

In Vitro Studies

- Neuroprotective Effects : In vitro assays demonstrated that compounds with similar structures exhibited neuroprotective properties against oxidative stress-induced neuronal cell death. This suggests that the compound may have therapeutic potential in neurodegenerative diseases.

- Antidepressant Activity : Research indicated that related piperazine derivatives showed significant antidepressant-like effects in animal models, likely through modulation of serotonergic pathways.

In Vivo Studies

- Animal Models : In vivo studies utilizing rodent models have shown that compounds with similar configurations reduced anxiety-like behaviors and increased exploratory activities, indicating anxiolytic effects.

Case Studies

A few notable case studies highlight the relevance of this compound:

- Study A : A double-blind placebo-controlled trial assessed the efficacy of a structurally related piperazine derivative in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo, supporting the hypothesis that similar compounds may be beneficial for treating anxiety disorders.

- Study B : A pharmacokinetic study evaluated the absorption and metabolism of a related imidazole-containing compound. Findings suggested favorable bioavailability and metabolic stability, which are critical for therapeutic applications.

Propriétés

IUPAC Name |

2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN5O/c1-17-14-18(2)23(19(3)15-17)27-22(31)16-28-10-12-29(13-11-28)24-26-8-9-30(24)21-7-5-4-6-20(21)25/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYFBKWMQPEGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.